
1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethoxyphenyl group at position 1 and a phenyl group at position 5 of the pyrazole ring, with a carboxylic acid group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, or interaction with neurotransmitter receptors, resulting in analgesic properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.
3,5-Diphenyl-1H-pyrazole: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
The uniqueness of 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62160-83-2 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
NIRUHBUIBMKEJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



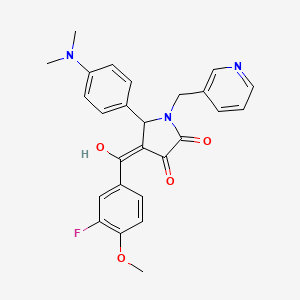
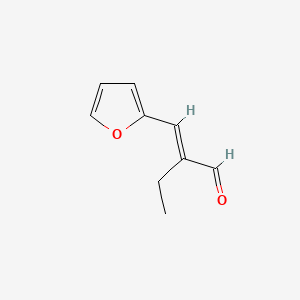
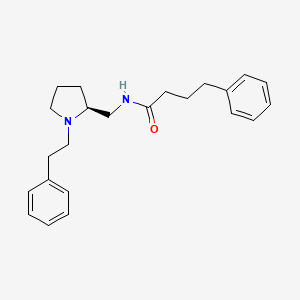
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
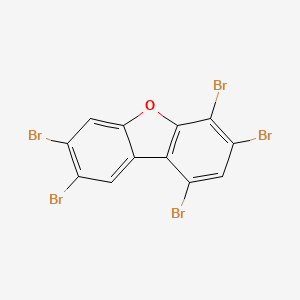
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
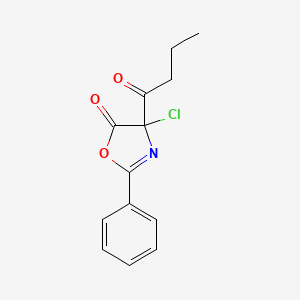
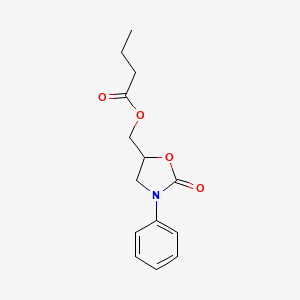
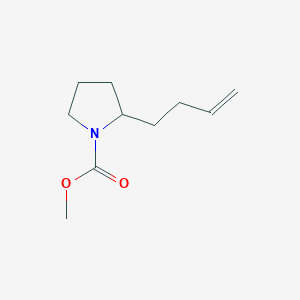
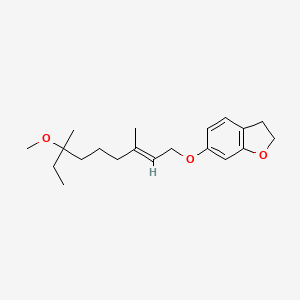
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

